

Technical Guide: Physical Properties of 2,4-Bis(chloromethyl)mesitylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Cat. No.: B075270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(chloromethyl)mesitylene is a substituted aromatic hydrocarbon with the chemical formula $C_{11}H_{14}Cl_2$. As a derivative of mesitylene (1,3,5-trimethylbenzene), it is a key intermediate in organic synthesis, particularly in the preparation of more complex molecules and polymers. Its bifunctional nature, owing to the two chloromethyl groups, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the known physical properties of 2,4-Bis(chloromethyl)mesitylene, along with general experimental protocols for their determination.

Molecular Structure and Identification

The structure of 2,4-Bis(chloromethyl)mesitylene consists of a central benzene ring substituted with three methyl groups at positions 1, 3, and 5, and two chloromethyl groups at positions 2 and 4.

- IUPAC Name: **2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene**
- CAS Number: 1585-17-7
- Molecular Formula: $C_{11}H_{14}Cl_2$

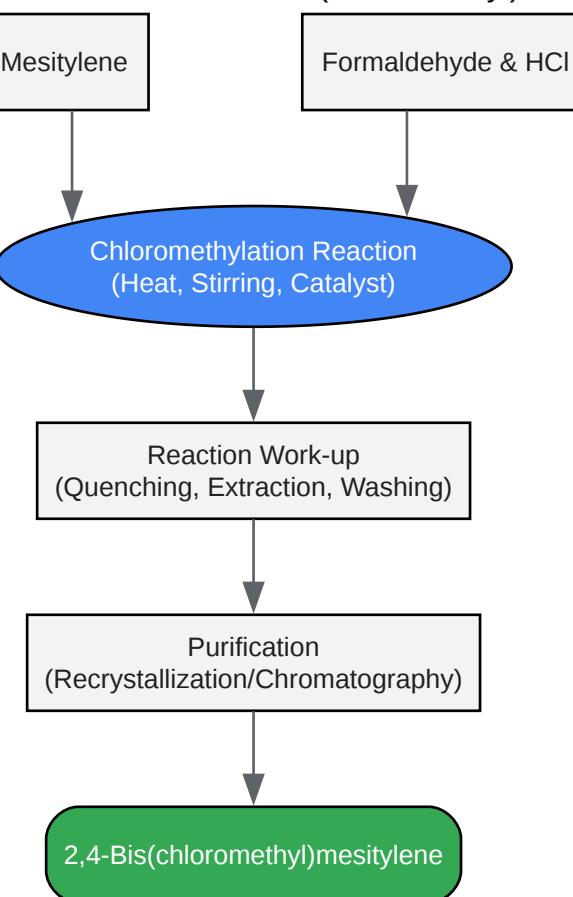
- Synonyms: 2,4-Bis(chloromethyl)mesitylene, Di(chloromethyl)mesitylene, 2,4-Di(chloromethyl)-1,3,5-trimethylbenzene

Physical Properties

The physical properties of 2,4-Bis(chloromethyl)mesitylene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Units	Notes
Molecular Weight	217.13	g/mol	---
Appearance	White to off-white crystalline solid	---	---
Melting Point	104 - 107	°C	---
Boiling Point	180	°C	at 20 mmHg
Density	1.121	g/cm ³	---
Solubility	Insoluble in water. Soluble in many organic solvents.	---	---
Flash Point	154.9	°C	---
Vapor Pressure	0.00102	mmHg	at 25 °C
Refractive Index	1.534	---	---
LogP (Octanol/Water Partition Coefficient)	4.09	---	Indicates high lipophilicity.

Experimental Protocols


Detailed experimental protocols for the determination of the physical properties of 2,4-Bis(chloromethyl)mesitylene are not extensively published. However, standard methodologies for solid organic compounds are applicable.

Synthesis via Chloromethylation of Mesitylene

2,4-Bis(chloromethyl)mesitylene is typically synthesized by the chloromethylation of mesitylene. A general procedure is as follows:

- **Reaction Setup:** Mesitylene is dissolved in a suitable solvent, such as acetic acid or a chlorinated hydrocarbon, in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.
- **Reagent Addition:** A source of formaldehyde, such as paraformaldehyde or formalin, and a source of hydrogen chloride, such as concentrated hydrochloric acid or gaseous HCl, are added to the solution. A Lewis acid catalyst like zinc chloride may also be used.
- **Reaction Conditions:** The mixture is stirred and heated, typically in the range of 60-100°C, for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled and poured into water. The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield pure 2,4-Bis(chloromethyl)mesitylene.

Synthesis Workflow of 2,4-Bis(chloromethyl)mesitylene

[Click to download full resolution via product page](#)

Synthesis of 2,4-Bis(chloromethyl)mesitylene.

Determination of Melting Point

The melting point of the crystalline solid can be determined using a standard melting point apparatus.

- A small, finely powdered sample of the purified product is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is

indicative of high purity.

Determination of Boiling Point (at Reduced Pressure)

Due to its relatively high boiling point, the determination is typically carried out under reduced pressure to prevent decomposition.

- A small amount of the compound is placed in a distillation flask.
- The flask is connected to a vacuum source and a manometer to measure the pressure.
- The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded along with the corresponding pressure.

Determination of Density

The density of the solid can be determined by the displacement method.[\[1\]](#)

- A known mass of the solid is weighed accurately.
- The volume of the solid is determined by measuring the volume of a non-solvent liquid it displaces in a graduated cylinder.
- The density is calculated by dividing the mass by the volume.[\[1\]](#)

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

- A small amount of the solid is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone, dichloromethane).
- The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of 2,4-Bis(chloromethyl)mesitylene.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum will show characteristic signals for the aromatic proton, the methyl protons, and the chloromethyl protons, with their respective chemical shifts and integrations confirming the structure.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further corroborating its structure.[2]
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending of the aromatic ring and alkyl groups, as well as the C-Cl stretching vibration.[3]

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature regarding specific biological activities or signaling pathways directly involving 2,4-Bis(chloromethyl)mesitylene. Its primary role is that of a chemical intermediate, and it is not typically studied for direct pharmacological effects. As a bifunctional alkylating agent, it would be expected to exhibit cytotoxicity if introduced into a biological system.

Safety and Handling

2,4-Bis(chloromethyl)mesitylene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide has summarized the key physical properties of 2,4-Bis(chloromethyl)mesitylene, a valuable intermediate in organic synthesis. The provided data and general experimental protocols offer a foundation for researchers and scientists working

with this compound. The absence of reported biological activity underscores its primary application as a building block for the synthesis of more complex and potentially bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry-online.com [chemistry-online.com]
- 2. mt.com [mt.com]
- 3. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,4-Bis(chloromethyl)mesitylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075270#physical-properties-of-2-4-bis-chloromethyl-mesitylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com